molecular formula C15H14N2O4S B2862328 (E)-N-(2-ethoxyphenyl)-3-(5-nitrothiophen-2-yl)acrylamide CAS No. 476309-73-6

(E)-N-(2-ethoxyphenyl)-3-(5-nitrothiophen-2-yl)acrylamide

Cat. No. B2862328
CAS RN: 476309-73-6
M. Wt: 318.35
InChI Key: FZGDJHDFSZAKSP-VQHVLOKHSA-N
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Description

(E)-N-(2-ethoxyphenyl)-3-(5-nitrothiophen-2-yl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a yellow crystalline powder that is soluble in organic solvents like dimethyl sulfoxide and dichloromethane. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.

Scientific Research Applications

Corrosion Inhibition

One significant application of acrylamide derivatives, including compounds similar to (E)-N-(2-ethoxyphenyl)-3-(5-nitrothiophen-2-yl)acrylamide, is their use as corrosion inhibitors. Research demonstrates that specific acrylamide derivatives can effectively inhibit the corrosion of metals in acidic environments. For instance, studies on 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide and its analogs have shown them to be effective corrosion inhibitors for copper in nitric acid solutions. These compounds exhibit mixed-type inhibition properties and adhere to the metal surface following the Langmuir adsorption isotherm model. The effectiveness of these inhibitors has been confirmed through various methods, including mass loss measurements, electrochemical impedance spectroscopy, and potentiodynamic polarization, highlighting their potential in protecting metals from corrosion (Abu-Rayyan et al., 2022).

Polymer Science and Drug Delivery

In the realm of polymer science, acrylamide derivatives are pivotal in the synthesis of thermoresponsive polymers, which have garnered attention for their application in drug delivery systems. A study on the polymerization of N-isopropylacrylamide, a compound structurally related to this compound, outlines the controlled, room-temperature RAFT polymerization to yield polymers with potential drug delivery applications. The success of this process is attributed to the careful selection of chain transfer agents and initiating species, offering a controlled method to produce polymers that can respond to temperature changes, a valuable property in the controlled release of pharmaceuticals (Convertine et al., 2004).

Analytical Chemistry

Acrylamide derivatives also play a crucial role in analytical chemistry, particularly in the development of molecularly imprinted polymers (MIPs). These polymers are engineered to have specific binding sites for a target molecule, making them highly selective in analytical applications. For example, acrylamide has been identified as a functional monomer with high affinity towards certain pesticides, enabling the creation of MIPs for the selective extraction and detection of these compounds in complex matrices like olive oil. This application demonstrates the versatility of acrylamide derivatives in enhancing the specificity and efficiency of analytical methods (Bakas et al., 2014).

Enhanced Oil Recovery

Furthermore, acrylamide-based copolymers have found applications in enhanced oil recovery (EOR), where they are used to improve the extraction of oil from reservoirs. The incorporation of acrylamide and other monomers into copolymers results in materials with excellent thickening properties, shear stability, and salt tolerance. These properties are crucial in EOR processes, as they enhance the mobility of oil within the reservoir, leading to increased oil recovery rates. The development of novel acrylamide-based copolymers represents a significant advancement in the field of petroleum engineering, offering a more efficient and effective method for oil extraction (Gou et al., 2015).

properties

IUPAC Name

(E)-N-(2-ethoxyphenyl)-3-(5-nitrothiophen-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4S/c1-2-21-13-6-4-3-5-12(13)16-14(18)9-7-11-8-10-15(22-11)17(19)20/h3-10H,2H2,1H3,(H,16,18)/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZGDJHDFSZAKSP-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C=CC2=CC=C(S2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1NC(=O)/C=C/C2=CC=C(S2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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